(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel synthesis of (4aS, 7aS)-octahydro-1H-pyrrolo [3,4-b]pyridine is demonstrated along with the recovery and reuse of chiral auxiliary naproxen . The synthesis involves alternative stereoselective reduction procedures on 6-benzyl-5H-pyrrolo [3,4-b]pyridine-5,7 (6H)-dione .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the structure of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo [3,4-b]pyridine has been studied . The InChI and SMILES notations provide a textual representation of the compound’s structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the enzyme selectively hydrolyses the isomer (2R,3S) providing the intermediate of formula (X), which can be divided from the mixture and isolated by solubilization with a base and reprecipitation or isolation in the presence of an acid .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo [3,4-b]pyridine is 216.32 g/mol .Wissenschaftliche Forschungsanwendungen
Kinase Inhibitors
Heterocyclic compounds, including pyrrolo[3,4-b]pyridine derivatives, have been widely studied for their versatility in interacting with kinases through multiple binding modes. These compounds often serve as key scaffolds in the design of kinase inhibitors due to their ability to form hydrogen bond donor-acceptor pairs, crucial for binding to the hinge region of kinases. This interaction enhances the potency and selectivity of the inhibitors, making them essential in therapeutic applications, particularly in cancer treatment (Wenglowsky, 2013).
Catalysis and Synthesis
Sulfinamides, including tert-butanesulfinamide, have been extensively used in asymmetric synthesis of N-heterocycles, showcasing the critical role of chiral auxiliaries in the stereoselective formation of amines and their derivatives. These methodologies afford a variety of structurally diverse piperidines, pyrrolidines, azetidines, and their fused counterparts, underpinning the structural motif of many natural products and therapeutic agents (Philip et al., 2020).
Optical Sensors and Biologically Active Compounds
Pyrimidine derivatives, as part of the N-heterocyclic compounds, have shown extensive applications both in the development of optical sensors and as biologically active compounds. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes, with a wide range of applications in detecting various species. Additionally, these compounds exhibit significant medicinal properties, including anticancer, antimicrobial, and antibacterial activities (Jindal & Kaur, 2021).
Drug Discovery and Medicinal Applications
Pyrrolidine, a five-membered nitrogen heterocycle, has been a focus in drug discovery for its versatility in treating human diseases. This scaffold's sp3-hybridization allows efficient exploration of pharmacophore space, contributing to stereochemistry and increasing three-dimensional coverage due to its non-planarity. Compounds characterized by the pyrrolidine ring have been developed for various therapeutic applications, highlighting the scaffold's significance in medicinal chemistry (Li Petri et al., 2021).
Zukünftige Richtungen
The future directions for the study of this compound could involve further exploration of its synthesis, analysis of its physical and chemical properties, and investigation of its potential applications. The purification method for (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine has been studied, which could be a potential area for future research .
Eigenschaften
IUPAC Name |
tert-butyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-5-4-6-13-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNOEYLQBVUWGH-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCNC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCCN[C@@H]2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229428-51-6 | |
Record name | tert-butyl (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.